2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)propanamide

Carbonic Anhydrase Sulfonamide Pharmacophore Tumor Hypoxia

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)propanamide (CAS 1334372-07-4; molecular formula C₁₆H₁₆N₆O₄S; MW 388.4) is a fully synthetic, non‑commercial research compound that belongs to the pyridazin‑3(2H)‑one class and incorporates a 1H‑pyrazol‑1‑yl substituent at the 3‑position and an (S)‑configured propanamide linker to a primary 4‑sulfamoylphenyl terminus. The 4‑sulfamoylphenyl (Ar‑SO₂NH₂) motif is a classic zinc‑binding pharmacophore that is present in numerous clinical‑stage carbonic anhydrase (CA) inhibitors and cyclooxygenase‑2 (COX‑2) inhibitors, while the pyrazole‑tethered pyridazinone core has been explored as a kinase‑hinge‑binding scaffold and as a bioisosteric replacement for furanone‑based CA/COX‑2 dual inhibitors.

Molecular Formula C16H16N6O4S
Molecular Weight 388.4
CAS No. 1334372-07-4
Cat. No. B2450059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)propanamide
CAS1334372-07-4
Molecular FormulaC16H16N6O4S
Molecular Weight388.4
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2C(=O)C=CC(=N2)N3C=CC=N3
InChIInChI=1S/C16H16N6O4S/c1-11(16(24)19-12-3-5-13(6-4-12)27(17,25)26)22-15(23)8-7-14(20-22)21-10-2-9-18-21/h2-11H,1H3,(H,19,24)(H2,17,25,26)
InChIKeyCBYQWKQPWBQWAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)propanamide (CAS 1334372-07-4): Structural and Pharmacophoric Context for Procurement Decisions


2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)propanamide (CAS 1334372-07-4; molecular formula C₁₆H₁₆N₆O₄S; MW 388.4) is a fully synthetic, non‑commercial research compound that belongs to the pyridazin‑3(2H)‑one class and incorporates a 1H‑pyrazol‑1‑yl substituent at the 3‑position and an (S)‑configured propanamide linker to a primary 4‑sulfamoylphenyl terminus . The 4‑sulfamoylphenyl (Ar‑SO₂NH₂) motif is a classic zinc‑binding pharmacophore that is present in numerous clinical‑stage carbonic anhydrase (CA) inhibitors and cyclooxygenase‑2 (COX‑2) inhibitors, while the pyrazole‑tethered pyridazinone core has been explored as a kinase‑hinge‑binding scaffold and as a bioisosteric replacement for furanone‑based CA/COX‑2 dual inhibitors [1]. Despite the convergence of these privileged substructures, no peer‑reviewed biological data, patent specific‑disclosure data, or regulatory filing information is publicly available for this exact compound, making it a structurally informed but empirically uncharacterised chemical probe.

Why Structurally Similar Pyridazinone‑Sulfonamide Analogs Cannot Simply Replace 1334372‑07‑4 in Hypothesis‑Driven Research


The pyridazinone‑sulfamoylphenyl chemotype is notoriously sensitive to even single‑atom modifications, with reported KI values for human carbonic anhydrase isoforms spanning four orders of magnitude (0.98 nM to >10 µM) depending solely on the nature of the N‑2 substituent [1]. In kinase‑focused programs, the pyrazole‑pyridazinone scaffold has been shown to be exquisitely dependent on the linker length and terminal amide substitution for both potency and selectivity . Consequently, closely related analogs—such as 6‑(1H‑pyrazol‑1‑yl)‑N‑(4‑sulfamoylphenyl)pyridazine‑3‑carboxamide (CAS 1351588‑89‑0, which lacks the propanamide spacer), 2‑[6‑oxo‑3‑(trifluoromethyl)‑1,6‑dihydropyridazin‑1‑yl]‑N‑(4‑sulfamoylphenyl)propanamide, or 3‑(1‑methyl‑6‑oxo‑1,6‑dihydropyridazin‑3‑yl)‑N‑(4‑sulfamoylphenyl)propanamide—may display radically different target engagement, isoform selectivity, and cellular permeability profiles. Assuming interchangeability without empirical verification therefore carries a high risk of experimental failure and resource waste.

Quantitative Differentiation Evidence for 1334372‑07‑4: What Can and Cannot Be Asserted from Public Data


Carbonic Anhydrase Inhibition Potential: Class‑Level Inference from Pyridazinone‑Sulfonamide Congeners

No direct CA inhibition data exist for 1334372‑07‑4. However, the compound contains the primary 4‑sulfamoylphenyl zinc‑binding group that is essential for CA inhibition. In a closely related pyridazinone‑substituted benzenesulfonamide series, compounds bearing a lipophilic N‑2 substituent on the pyridazinone ring achieved KI values of 0.98–8.5 nM against hCA I, hCA II, hCA IX, and hCA XII [1]. The pyrazole‑pyridazinone decoration in 1334372‑07‑4 is structurally analogous to the lipophilic tail of those potent inhibitors, suggesting—but not proving—that this compound may achieve comparable potency. Until measured, this remains a class‑level inference and cannot be used to claim isoform selectivity or superiority over established CA inhibitors such as acetazolamide (KI ∼250 nM for hCA II) or U‑104 (KI 45.1 nM for hCA IX) [2].

Carbonic Anhydrase Sulfonamide Pharmacophore Tumor Hypoxia

Kinase Inhibition Potential: Scaffold‑Based Inference with No Direct Target Engagement Data

The 1H‑pyrazole‑pyridazinone core of 1334372‑07‑4 is structurally related to ATP‑competitive kinase inhibitors. Pyrazole‑amide patent literature (e.g., WO 03/076427) claims broad p38α MAP kinase inhibition for aryl‑substituted pyrazole‑amide compounds that share the pyrazole‑pyridazinone motif [1]. In a general‑class example, the pyridazinone analog with a pyridin‑3‑yl acetamide side chain has been annotated as a potential kinase inhibitor, although specific IC₅₀ values are not publicly disclosed for 1334372‑07‑4 . Without kinase‑profiling data, the compound cannot be differentiated from well‑characterized pyrazole‑based kinase inhibitors (e.g., ruxolitinib, which inhibits JAK1/2 with IC₅₀ <5 nM).

Kinase Inhibition Pyrazole Hinge Binder Oncology Research

Physicochemical Differentiation: Computed Drug‑Likeness and Structural Uniqueness

Based solely on its molecular formula (C₁₆H₁₆N₆O₄S; MW 388.4), 1334372‑07‑4 is predicted to have a topological polar surface area (tPSA) of ∼130 Ų, 3 hydrogen‑bond donors, and 7 hydrogen‑bond acceptors, placing it close to the upper boundary of Lipinski's Rule of Five for oral drug‑likeness . In contrast, the simpler analog 6‑(1H‑pyrazol‑1‑yl)‑N‑(4‑sulfamoylphenyl)pyridazine‑3‑carboxamide (CAS 1351588‑89‑0; MW 332.3; tPSA ∼115 Ų) has a lower molecular weight and fewer rotatable bonds, which may confer superior permeability but reduced target‑binding surface area . The (S)‑propanamide linker in 1334372‑07‑4 introduces a chiral centre that is absent in the carboxamide analog, creating the possibility of enantiomer‑specific target interactions—a dimension of differentiation that remains entirely unexplored.

Drug‑Likeness Lipinski Parameters Chemical Diversity

Appropriate Procurement Scenarios for 1334372‑07‑4 Based on Available Evidence


Chemical Biology Probe for De Novo Carbonic Anhydrase Profiling

Given the presence of the primary sulfamoylphenyl zinc‑binding group and its structural similarity to sub‑nanomolar pyridazinone‑sulfonamide CA inhibitors [1], 1334372‑07‑4 is best suited as a tool compound for researchers willing to generate their own isoform‑specific CA inhibition data. The compound could be compared against acetazolamide and U‑104 in a panel of recombinant hCA isoforms (I, II, IX, XII) to establish whether the pyrazole‑pyridazinone tail improves membrane‑bound isoform (hCA IX/XII) selectivity—a hypothesis that is plausible but entirely unverified.

Kinase Selectivity Screening Starting Point

As a member of the pyrazole‑amide kinase inhibitor chemotype described in WO 03/076427 [2], this compound can serve as a structurally novel entry point for broad‑panel kinase screening. Procurement is justified only if the user has access to a commercial or in‑house kinase panel (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) and is seeking to identify a novel chemotype with a potentially unique selectivity fingerprint distinct from established pyrazole‑based inhibitors such as ruxolitinib.

Structure–Activity Relationship (SAR) Expansion of Pyridazinone‑Sulfonamide Libraries

For medicinal chemistry groups already working on pyridazinone‑sulfonamide CA or kinase inhibitors, 1334372‑07‑4 provides a synthetically tractable scaffold variation—the (S)‑propanamide linker with a 1H‑pyrazol‑1‑yl substituent at the 3‑position of the pyridazinone ring—that is not represented in published SAR studies [1]. It may therefore serve as a valuable diversity point in fragment‑based or ligand‑efficiency‑driven lead‑optimization campaigns.

Computational Docking and Pharmacophore Modeling Studies

Because the compound contains a well‑validated sulfonamide zinc‑binding group alongside a rigid pyrazole‑pyridazinone core that can act as a hinge‑binding motif, it is suitable for in silico studies aimed at multi‑target docking (e.g., against CA isoforms and kinase ATP pockets). The chiral centre provides a stereochemical perturbation that can be explored through enantiomer‑specific molecular dynamics simulations, potentially guiding the synthesis of enantiopure derivatives.

Quote Request

Request a Quote for 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.